molecular formula C15H8ClF3N4 B3033621 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine CAS No. 1092345-48-6

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

Cat. No. B3033621
CAS RN: 1092345-48-6
M. Wt: 336.70
InChI Key: LMLSZCCZVGXKCU-UHFFFAOYSA-N
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Description

“4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the molecular formula C15H8ClF3N4. It has a molecular weight of 336.7 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to two different pyridine rings. One of the pyridine rings has a trifluoromethyl group and a chlorine atom attached to it .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 343.2±42.0 °C and a predicted density of 1.412±0.06 g/cm3. Its pKa is predicted to be 2.72±0.12 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethyl (TFM, -CF₃) group in this compound contributes to its pharmacological properties. Researchers have explored its potential as a scaffold for drug design. Notably, TFM-containing compounds often exhibit enhanced metabolic stability, lipophilicity, and bioavailability. Investigating the synthesis and biological activity of derivatives based on this core structure could lead to novel drug candidates .

Agrochemicals and Crop Protection

Fluorinated compounds play a crucial role in agrochemicals due to their stability and bioactivity. The TFM group may enhance the efficacy of herbicides, fungicides, or insecticides. Researchers have studied derivatives of this pyrimidine in the context of crop protection. Further optimization could yield environmentally friendly agrochemicals .

Materials Science and Electronics

Fluorine-containing compounds find applications in materials science. The TFM group’s electron-withdrawing nature influences electronic properties. Researchers have explored TFM-substituted pyrimidines as components in organic semiconductors, OLEDs (organic light-emitting diodes), and photovoltaic devices. These materials exhibit improved charge transport and stability .

Catalysis and Synthetic Chemistry

Organofluorine compounds serve as valuable catalysts. The TFM group can modify reactivity and selectivity in chemical reactions. Researchers have investigated TFM-substituted pyrimidines as ligands for transition metal catalysis. Their unique properties make them promising candidates for efficient and selective transformations .

Biological Studies and Target Identification

Researchers have used TFM-containing compounds as probes to study biological processes. The TFM group’s impact on protein-ligand interactions and metabolic pathways has been explored. Derivatives of this pyrimidine scaffold have been tested against various targets, including kinases, receptors, and enzymes .

Fluorine NMR Spectroscopy

The TFM group provides a convenient handle for fluorine NMR spectroscopy. Researchers use it as a reporter group to monitor binding events, conformational changes, and ligand-receptor interactions. Incorporating TFM-substituted pyrimidines into bioactive molecules allows precise tracking of their behavior in biological systems .

Future Directions

While specific future directions for this compound are not provided in the search results, it’s worth noting that the demand for TFMP derivatives has been increasing steadily in the last 30 years due to their importance in the development of agrochemical and pharmaceutical compounds .

Mechanism of Action

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N4/c16-11-6-10(15(17,18)19)8-22-13(11)12-3-5-21-14(23-12)9-2-1-4-20-7-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLSZCCZVGXKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

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